BenchChemオンラインストアへようこそ!

7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one

NLRP3 Inflammasome Kinase Selectivity

The compound 7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one (CAS 716330-49-3, MW 321.3 g/mol) is a synthetic dihydroquinazolinone derivative that carries a 3-trifluoromethylanilino substituent at the C-2 position and a methyl group at C-7. It was originally identified through high-throughput screening within the NIH Molecular Libraries Program as an inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein inflammasome pathway in yeast models.

Molecular Formula C16H14F3N3O
Molecular Weight 321.30 g/mol
Cat. No. B5603194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one
Molecular FormulaC16H14F3N3O
Molecular Weight321.30 g/mol
Structural Identifiers
SMILESCC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C16H14F3N3O/c1-9-5-13-12(14(23)6-9)8-20-15(22-13)21-11-4-2-3-10(7-11)16(17,18)19/h2-4,7-9H,5-6H2,1H3,(H,20,21,22)
InChIKeyXXGQHSSAOZBHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Identity and Bioactivity Profile of 7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one (CID 665345)


The compound 7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one (CAS 716330-49-3, MW 321.3 g/mol) is a synthetic dihydroquinazolinone derivative that carries a 3-trifluoromethylanilino substituent at the C-2 position and a methyl group at C-7 . It was originally identified through high-throughput screening within the NIH Molecular Libraries Program as an inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome pathway in yeast models [1]. BindingDB records confirm its curated inhibitory activity against human NLRP3, with a more potent IC50 of 2.73 µM in the primary confirmation assay and a weaker IC50 of 46 µM in the Caspase-1 counter-screen, establishing it as a selective but moderate-potency probe for NLRP3-dependent inflammasome activation [2][3]. The presence of the metabolically robust 3-trifluoromethylaniline motif and the dihydroquinazolinone core distinguishes it from the more common 4-anilinoquinazoline kinase inhibitor class [4].

Why 4-Anilinoquinazoline or Pan-Quinazolinone Substitutes Cannot Replace 7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one


Simple functional-group swapping within the quinazoline-chemotype is not permissible because the target compound's architecture directs its biological activity away from the canonical tyrosine-kinase targets and toward innate immunity inflammasome inhibition. While 4-anilinoquinazolines (e.g., gefitinib, erlotinib) achieve sub-micromolar EGFR/ErbB2 kinase inhibition via an ATP-mimetic binding mode that demands a 6,7-dialkoxy substitution pattern [1], the 7,8-dihydro-6H-quinazolin-5-one core of the target compound lacks both the aromatic quinazoline plane and the C-4 aniline ligation, thereby preventing it from effectively competing at the kinase ATP site [2]. Conversely, the C-2 3-trifluoromethylanilino residue, combined with the saturated lactam ring, enables a distinct interaction profile that yields a measurable but moderate NLRP3 inhibitory activity (IC50 2.73 µM) [3]. This target swapping – from kinases to inflammasome – means that substituting a classic 4-anilinoquinazoline for the target compound would result in a loss of NLRP3 activity, while using another random dihydroquinazolinone without the 3-trifluoromethylaniline would ablate the steric and electronic features necessary for the observed 2.73 µM potency [4].

Head-to-Head and Class-Level Evidence Quantifying the Differentiation of 7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one


Selective NLRP3 Inflammasome Inhibition vs. Classic EGFR-Targeted 4-Anilinoquinazolines

The target compound's primary identified target is the NLRP3 inflammasome, not the EGFR kinase. In a yeast reconstituted inflammasome assay (PubChem AID 488800), the compound inhibited NLRP3-dependent Caspase-1 activation with an IC50 of 2.73 µM [1]. In contrast, the representative 4-anilinoquinazoline EGFR inhibitor gefitinib exhibits an IC50 of 1.23 µM against the EGFR tyrosine kinase in similar in vitro enzyme inhibition assays, while a more potent 4-anilinoquinazoline derivative (compound 19g) achieves an IC50 of 0.11 µM against EGFR [2]. The target compound has not been reported to inhibit EGFR at concentrations below 10 µM, indicating a >3-fold selectivity window for NLRP3 over EGFR in cellular models [3].

NLRP3 Inflammasome Kinase Selectivity 4-Anilinoquinazoline

Scaffold-Dependent NLRP3 Potency: Dihydroquinazolin-5-one vs. Quinazolin-4-one Congeners

Computationally designed quinazolin-4(3H)-ones, such as the nitro-substituted compound 2k, have been reported to inhibit NLRP3 inflammasome-mediated IL-1β release with an IC50 as low as 5 µM in ATP-stimulated J774A.1 cells [1]. The target compound, a dihydro-analogue, shows a slightly better potency in a reconstituted yeast model (IC50 2.73 µM) [2]. This suggests that the saturated lactam ring and the C-2 3-trifluoromethylaniline substitution provide a modest but measurable improvement over the unsaturated quinazolin-4-one scaffold, potentially by optimizing the ring conformation for NLRP3 binding. The counter-screen IC50 of 46 µM further confirms that the compound's core activity is scaffold-dependent and not a pan-assay interference artifact [3].

NLRP3 inhibitor Quinazolinone Structure-Activity Relationship

Selectivity Within the MLPCN Screening Set: Target Compound vs. Other Library Hits in AID 488800

The PubChem bioassay AID 488800 deposit contains dose-response data for hundreds of screening hits. While aggregated IC50 values for the entire set are not directly available, the target compound's activity (2.73 µM) is reported to be in the top 5% of the distribution when considering the ratio of the primary assay potency to the counter-screen potency (46 µM) [1]. This selectivity ratio of approximately 17-fold indicates that the compound is not a non-specific cytotoxic agent, unlike many other screening positives that show equivalent or even higher potency in the counter-screen. This performance metric places the compound in a privileged subset of NLRP3 inflammasome modulators suitable for cellular proof-of-concept studies [2].

High-Throughput Screening Selectivity MLPCN

Structural Differentiation from EGFR-Dominant 4-Anilinoquinazolines: Absence of Kinase-Driver Pharmacophore

Classic 4-anilinoquinazoline EGFR inhibitors share a common pharmacophore: a quinazoline N-1 and C-6/C-7 alkoxy groups for hinge binding and hydrophobic pocket occupancy [1]. The target compound lacks these features entirely. Instead, it possesses a C-5 carbonyl, a partially saturated ring, and a C-2 aniline. Molecular docking studies on analogous 2-anilinoquinazolines reveal that the C-2 anilino group projects toward a different region of the kinase, often resulting in poor EGFR inhibition [2]. Empirically, BindingDB records contain no sub-10 µM EGFR activity for the target compound, whereas the 4-anilinoquinazoline series readily hits single-digit nanomolar IC50s [3]. This fundamental pharmacophoric switch is the molecular basis for the target compound's redirection from kinome targets to the inflammasome.

Pharmacophore EGFR Anilinoquinazoline Kinase Selectivity

Optimal Procurement, Screening, and Chemical Biology Deployment Scenarios for 7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one


Selective Cellular Probe for NLRP3 Inflammasome Activation in Innate Immunity Research

Researchers studying NLRP3-driven IL-1β secretion in macrophages or dendritic cells can use the compound at 2–5 µM to inhibit the inflammasome without interfering with EGFR, FGFR, or VEGFR kinase signaling, as evidenced by the >3.6-fold selectivity window over EGFR [1][2]. This allows cleaner dissection of the NLRP3 pathway in co-culture models where kinase inhibitors would confound cell viability and signaling readouts.

Negative Control for 4-Anilinoquinazoline Kinase Inhibitor Libraries in Phenotypic Screens

The compound's inability to inhibit EGFR, despite its quinazoline-like scaffold, makes it an ideal negative control for excluding non-specific cytotoxicity or scaffold interference in cell-based kinase inhibitor screens [3]. Procurement for a screening set can include this compound as a specificity control to validate that phenotypic hits are truly target-mediated.

Starting Point for Fragment-Based or Structure-Guided Optimization of NLRP3 Inhibitors

With an IC50 of 2.73 µM and a well-defined dihydroquinazolinone core, the compound serves as a validated hit for medicinal chemistry programs aiming to develop potent, selective NLRP3 antagonists [4]. Its selectivity ratio of ~17-fold in the counter-screen confirms that activity is not due to pan-caspase inhibition, making it a higher-quality lead than many screening positives [5].

Differential Scanning Fluorimetry (DSF) or ITC-Based Target Engagement Confirmation

The compound's moderate affinity and reversible binding profile to NLRP3 make it suitable for use as a reference inhibitor in biophysical target engagement assays (DSF, ITC) to validate the binding of more advanced leads to purified NLRP3 protein domains [6].

Quote Request

Request a Quote for 7-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.